6-Pyrrolidino-7-deazapurine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

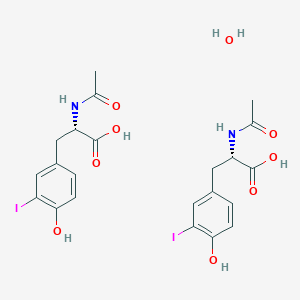

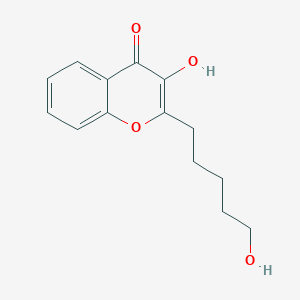

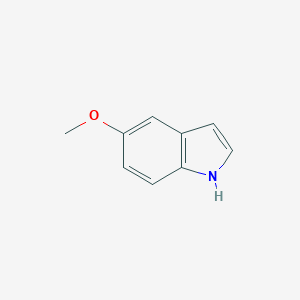

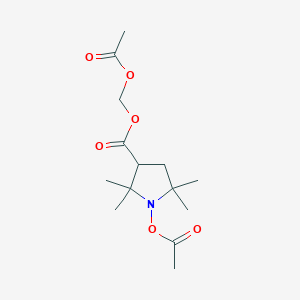

6-Pyrrolidino-7-deazapurine is a compound with the molecular formula C10H12N4 . It is an important analogue of biogenic purine nucleosides and has diverse biological activities . The replacement of the N7 atom with a carbon atom makes the five-membered ring more electron rich and brings a possibility of attaching additional substituents at the C7 position .

Synthesis Analysis

The synthesis of 7-deazapurine ribonucleosides, including C-nucleosides, 2’-C-methyl derivatives, and L-enantiomers, has been reported . Various aspects of convergent nucleoside synthesis such as the Schiff base procedure, the fusion reaction, the metal salt procedures, and the Silyl-Hil have been covered . The synthesis of model 7-deazapurine derivatives related to tubercidin and toyocamycin has also been performed .

Molecular Structure Analysis

The molecular weight of 6-Pyrrolidino-7-deazapurine is 188.23 g/mol . The IUPAC name for this compound is 4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine . The InChI string and the Canonical SMILES for this compound are also available .

Chemical Reactions Analysis

The scope and limitations of glycosylation reactions performed on 7-deazapurines have been discussed . A new C(2)-regioselectivity in the nucleophilic aromatic substitution reactions of 9-alkylated-2,6-diazidopurines and 7-deazapurines with secondary amines has been disclosed .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Pyrrolidino-7-deazapurine include a molecular weight of 188.23 g/mol, XLogP3-AA of 1.6, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of this compound are 188.106196400 g/mol .

Scientific Research Applications

Protein Kinase Inhibitors

6-Pyrrolidino-7-deazapurine has been used in the design and synthesis of hybrid compounds that act as protein kinase inhibitors . These compounds have shown potent cytotoxic effects against various cancer cell lines . They inhibit the activity of protein kinases, enzymes that catalyze the phosphorylation of biomolecules controlling complex cellular processes such as growth, proliferation, differentiation, motility, and apoptosis .

Anticancer Applications

The compounds derived from 6-Pyrrolidino-7-deazapurine have demonstrated significant anticancer properties . They have been found to arrest cell cycle progression and induce programmed cell death . These compounds modulate multiple cancer cell signaling pathways, which could potentially enhance the effectiveness of anticancer drug development .

C-H Imidation

6-Pyrrolidino-7-deazapurine has been used in C-H imidation reactions . This process involves the regioselective imidation at position 8 in 7-deazapurines, leading to a series of 8-succinimido-, phtalimido-, or naphthalimido-7-deazapurine derivatives .

Synthesis of New Deazapurine Derivatives

The C-H imidation of 7-deazapurine bases has been used to investigate the regioselectivity and possible use in the synthesis of new deazapurine derivatives for biological activity screening .

Enzyme Inhibitors

Several classes of substituted 7-deazapurine bases, which include 6-Pyrrolidino-7-deazapurine, are inhibitors of protein kinases and other enzymes . This results in therapeutically relevant biological effects .

Anticancer Agents

Many types of 7-deazapurine nucleosides, including those derived from 6-Pyrrolidino-7-deazapurine, have been reported as anticancer agents . These compounds have shown potential in the treatment of various types of cancer .

Safety and Hazards

6-Pyrrolidino-7-deazapurine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Avoid dust formation and do not breathe (dust, vapor, mist, gas) . If swallowed, seek immediate medical assistance .

properties

IUPAC Name |

4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEVZVZLDUSNNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403199 |

Source

|

| Record name | 6-Pyrrolidino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Pyrrolidino-7-deazapurine | |

CAS RN |

90870-68-1 |

Source

|

| Record name | 6-Pyrrolidino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)